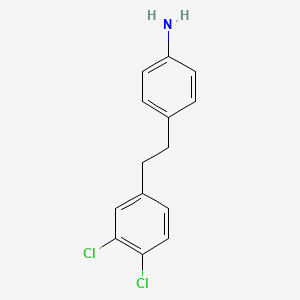

4-(3,4-Dichlorophenethyl)aniline

Description

Properties

Molecular Formula |

C14H13Cl2N |

|---|---|

Molecular Weight |

266.2 g/mol |

IUPAC Name |

4-[2-(3,4-dichlorophenyl)ethyl]aniline |

InChI |

InChI=1S/C14H13Cl2N/c15-13-8-5-11(9-14(13)16)2-1-10-3-6-12(17)7-4-10/h3-9H,1-2,17H2 |

InChI Key |

DJRMLOWAILQPBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=C(C=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 4-(3,4-Dichlorophenethyl)aniline typically involves the formation of the phenethylamine framework bearing dichloro substituents on the aromatic ring, followed by functionalization to introduce the aniline group at the para position. The key steps often include:

- Reduction of nitro precursors to aniline derivatives.

- Formation of phenethyl intermediates via alkylation or reduction.

- Use of catalytic hydrogenation or hydrazine hydrate reduction.

- Selection of appropriate solvents and catalysts to optimize yield and purity.

Reduction of Nitro Precursors

One common strategy is the reduction of 3,4-dichloro-1-nitrobenzene or related nitro compounds to the corresponding aniline derivatives. According to US Patent US3291832A, the hydrogenation of 3,4-dichloro-1-nitrobenzene using a platinum catalyst and morpholine under pressurized hydrogen gas at elevated temperatures (170–180 °C) results in smooth reduction to 3,4-dichloroaniline with high purity and minimal side reactions such as chlorine loss or hydrazobenzene formation.

This method can be adapted for preparing substituted anilines like 4-(3,4-dichlorophenethyl)aniline by starting from appropriately substituted nitro precursors.

Catalytic Reduction Using Hydrazine Hydrate

A notable preparation method involves the reduction of nitrophenyl ethers using hydrazine hydrate in the presence of composite catalysts. Although this method is described specifically for 4-(2,4-dichlorophenoxy)aniline, it provides a relevant framework for similar dichlorophenethyl anilines due to analogous chemical behavior.

Key features of this method include:

- Dissolving the nitrophenyl ether precursor in an organic solvent such as toluene, dimethylbenzene, or chlorobenzene.

- Adding a composite catalyst consisting of iron trichloride and activated carbon.

- Conducting the reduction reaction at 80–100 °C with hydrazine hydrate.

- Filtering off the catalyst and isolating the product by precipitation.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 80 | 97.8–98 | 95.0–95.3 |

| Dimethylbenzene | 90 | 98.8 | 95.1 |

| Chlorobenzene | 95 | 97.9 | 95.3 |

This method is characterized by cleaner reaction conditions, lower production costs, and catalyst recyclability, avoiding the environmental issues associated with traditional iron powder reductions.

Synthesis via Lithium Aluminum Hydride Reduction and Subsequent Functionalization

In a research context, the preparation of related 3,4-dichlorophenyl derivatives has been achieved by lithium aluminum hydride (LAH) reduction of 3,4-dichlorophenylacetic acid to the corresponding alcohol, followed by conversion to mesylates and displacement reactions to build the phenethylamine framework.

Summary of key steps:

- LAH reduction of 3,4-dichlorophenylacetic acid to 3,4-dichlorophenethyl alcohol.

- Conversion of alcohol to mesylate using methanesulfonyl chloride.

- Nucleophilic displacement of mesylate with amines or hydrazides to form amine derivatives.

- Further coupling or functionalization to yield target aniline derivatives.

This approach allows for structural diversity and incorporation of various substituents, useful in pharmaceutical lead optimization.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Reducing Agent | Solvent(s) | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation (US3291832A) | 3,4-Dichloro-1-nitrobenzene | Platinum catalyst, morpholine | Not specified | 170–180 | High | High | Batch or continuous operation; high purity; minimal side reactions |

| Hydrazine hydrate reduction (CN102249938A) | 2,4-Dichlorophenyl-4'-nitrophenyl ether | Iron trichloride + activated carbon | Toluene, dimethylbenzene, chlorobenzene | 80–100 | 97.8–98.8 | ~95 | Environmentally friendly; catalyst recyclable; low cost |

| LAH reduction and displacement (Research) | 3,4-Dichlorophenylacetic acid | Lithium aluminum hydride (LAH) | Ether or similar solvents | Reflux or room temp | Moderate | Not specified | Allows structural modification; multi-step synthesis |

Full Research Findings and Notes

- The hydrazine hydrate reduction method offers a clean, efficient, and scalable synthesis route with yields near 98% and high purity (~95%), suitable for industrial application.

- The catalytic hydrogenation method using platinum and morpholine is well-established for producing high-purity 3,4-dichloroaniline, which can be further functionalized to 4-(3,4-dichlorophenethyl)aniline.

- The LAH reduction approach provides versatility for synthesizing various substituted phenethylamines, but involves multiple steps and sensitive reagents.

- Catalyst recyclability and environmental impact are important considerations; hydrazine hydrate with iron trichloride/activated carbon catalyst minimizes waste and hazardous byproducts compared to traditional iron powder reductions.

- Reaction temperature optimization (80–100 °C) enhances yield and reaction rate in hydrazine hydrate reductions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(3,4-Dichlorophenethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of 4-(3,4-Dichlorophenethyl)aniline is influenced by its substituents. Below is a comparative analysis with analogous compounds:

Halogenation Patterns

- 2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS: N/A): Replaces the ethyl group with a fluorine atom at the 4-position. Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug design.

- 4-(3-Chlorophenyl)aniline (CAS: 5748-36-7):

Functional Group Additions

- 4-[(3,4-Dichlorophenyl)sulfonyl]aniline (CAS: 35881-07-3):

- 3-Chloro-4-(4-chlorophenoxy)aniline (CAS: 24900-79-6): Features a chlorophenoxy (–O–C₆H₄Cl) substituent. The ether linkage facilitates conjugation in agrochemicals, particularly herbicides and fungicides .

Physicochemical Properties

*Calculated based on molecular formula C₁₄H₁₂Cl₂N₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.